molecular formula C13H12N2O B6599636 4-methoxy-1-methyl-9H-pyrido[3,4-b]indole CAS No. 694533-71-6

4-methoxy-1-methyl-9H-pyrido[3,4-b]indole

Cat. No. B6599636
CAS RN: 694533-71-6
M. Wt: 212.25 g/mol
InChI Key: KYXCDOJUFJKHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methoxy-1-methyl-9H-pyrido[3,4-b]indole” is a chemical compound with the molecular formula C12H10N2 . It is also known by other names such as Aribin, Aribine, Harman, Harmane, Locuturin, Locuturine, 1-Methyl-β-carboline, 1-Methyl-9H-pyrido [3,4-b]indole, Loturine, Passiflorin, Pyridobindole, L-methyl-, 1-Methyl-9H-pyrid (3,4-b)indole, 1-Methylnorharman, and 1-Methyl-2-carboline .


Molecular Structure Analysis

The molecular structure of “4-methoxy-1-methyl-9H-pyrido[3,4-b]indole” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule, including the spatial arrangement of atoms and the bond lengths and angles.

Scientific Research Applications

Antioxidant and Cytotoxic Properties

  • Antioxidant and Cytotoxic Activities: 6-Methoxytetrahydro-β-carboline derivatives, including 6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, show moderate antioxidant properties and mild cytotoxicity on non-tumor cell lines. These compounds were generated through the Maillard reaction using food flavors and 5-methoxytryptamine in an aqueous medium (Goh et al., 2015).

Synthesis and Characterization

  • Maillard Reaction and Mass Spectrometry: 6-methoxy-tetrahydro-β-carboline derivatives, including 6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, were prepared via the Maillard reaction. The synthesis conditions were optimized using liquid chromatography-mass spectrometry (LC-MS-MS) for maximum yield, and the compounds were characterized by electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass (ESI-MS/MS) (Goh et al., 2015).

Inhibition of Corrosion

  • Corrosion Inhibition: Studies on 1-methyl-9H-pyrido[3,4-b]indole (harmane) as an inhibitor for steel corrosion in hydrochloric acid solution revealed that it acts as a mixed-type inhibitor. The adsorption on steel surfaces follows the Langmuir adsorption isotherm model, indicating potential applications in corrosion prevention (Lebrini et al., 2010).

Potential Anticancer Activity

  • Anticancer Properties: Novel pyrido[3,4-b]indoles have been synthesized and exhibited potent broad-spectrum anticancer activity. These compounds showed high binding affinities to BET proteins and were effective in inhibiting cell growth in various cancer cell lines, including leukemia and breast cancer models (Zhao et al., 2017).

Antidiabetic Activity

  • Antidiabetic Agent: Tryptoline-3-Carboxylic Acid Derivatives, including 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives, have been synthesized and evaluated for antidiabetic activity. They demonstrated potent activity in streptozotocin-induced diabetic rats (Choudhary et al., 2011).

properties

IUPAC Name

4-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-8-13-12(11(16-2)7-14-8)9-5-3-4-6-10(9)15-13/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXCDOJUFJKHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-methyl-9h-pyrido[3,4-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Reactant of Route 2
4-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Reactant of Route 3
4-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Reactant of Route 4
4-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Reactant of Route 5
4-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Reactant of Route 6
Reactant of Route 6
4-methoxy-1-methyl-9H-pyrido[3,4-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.